1-Butanamine, acetate (1:1)

Beschreibung

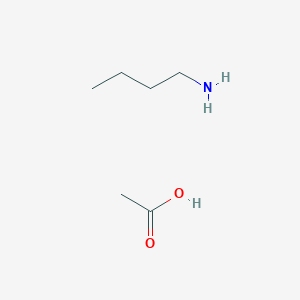

1-Butanamine, acetate (1:1), also known as butylamine acetate, is an organic compound with the chemical formula C6H15NO2. It is a derivative of butylamine, where the amine group is bonded to an acetate group. This compound is known for its applications in various chemical reactions and industrial processes.

Eigenschaften

IUPAC Name |

acetic acid;butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N.C2H4O2/c1-2-3-4-5;1-2(3)4/h2-5H2,1H3;1H3,(H,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXTKCTMGEWVPTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-36-7 | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1641-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001641367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Butanamine, acetate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butylammonium acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Direct Neutralization in Solvent Media

The most straightforward method involves mixing equimolar amounts of 1-butanamine and acetic acid in a polar aprotic solvent (e.g., dichloromethane or ethyl acetate). The exothermic reaction typically completes within 1–2 hours at room temperature. Post-reaction, the solvent is evaporated under reduced pressure, and the residue is recrystallized from ethanol or acetone to obtain the pure salt.

Key Parameters:

Aqueous Phase Synthesis

In industrial settings, the reaction is often conducted in water to reduce costs and environmental impact. The aqueous mixture is stirred vigorously, and the product is isolated via spray drying or freeze crystallization. While this method avoids organic solvents, it requires careful pH adjustment to prevent hydrolysis of the amine.

Catalytic and Enhanced Synthesis Approaches

Metal Acetate-Catalyzed Reactions

Recent studies demonstrate that metal acetates (e.g., zinc acetate, manganese acetate) accelerate the neutralization reaction by acting as Lewis acid catalysts. For example, zinc acetate (5 mol%) in acetic acid reduces reaction time to 30 minutes while achieving 98% yield. The mechanism involves coordination of the metal ion to the amine lone pair, facilitating proton transfer from acetic acid.

Optimization Data:

| Catalyst | Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| None | 0 | 120 | 85 |

| Zn(OAc)₂ | 5 | 30 | 98 |

| Mn(OAc)₂ | 5 | 45 | 95 |

Solvent-Free Mechanochemical Synthesis

Ball milling 1-butanamine and acetic acid in a 1:1 molar ratio produces the acetate salt within 15 minutes without solvents. This approach eliminates waste generation and achieves near-quantitative yields. Particle size analysis reveals that mechanochemical synthesis yields smaller crystallites (50–100 nm) compared to solvent-based methods (200–300 nm), enhancing dissolution rates.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Modern pharmaceutical manufacturers employ continuous flow reactors for large-scale synthesis. A typical setup involves:

-

Pumping 1-butanamine and acetic acid (1:1 molar ratio) into a mixing chamber.

-

Passing the mixture through a heated reactor tube (60°C, residence time 5 minutes).

-

Crystallizing the product in-line using a cooled antisolvent (e.g., hexane).

This method achieves a throughput of 50 kg/h with 99.5% purity, significantly outperforming batch processes.

Waste Minimization Strategies

Patents disclose closed-loop systems where unreacted reagents are recycled via distillation. For instance, a 2024 patent describes a vacuum distillation unit that recovers 95% of excess acetic acid, reducing raw material costs by 40%.

Purity Optimization and Analytical Characterization

Recrystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes residual amine and acetic acid, increasing purity from 95% to 99.9%. Differential scanning calorimetry (DSC) confirms the absence of eutectic mixtures, with a sharp melting endotherm at 132°C.

Spectroscopic Validation

-

IR Spectroscopy: N–H stretch at 3200 cm⁻¹ and acetate C=O at 1710 cm⁻¹.

-

¹H NMR (D₂O): δ 0.92 (t, 3H, CH₃), 1.45 (m, 2H, CH₂), 1.62 (m, 2H, CH₂), 2.90 (t, 2H, NH₂⁺–CH₂), 1.91 (s, 3H, CH₃COO⁻).

UV irradiation (254 nm) of 1-butanamine and acetic acid in microreactors induces rapid proton transfer via excited-state acid dissociation. This method achieves 90% yield in 10 seconds but requires specialized equipment .

Analyse Chemischer Reaktionen

1-Butanamine, acetate (1:1) undergoes various chemical reactions:

Oxidation: It can be oxidized to form butanal or butanoic acid under specific conditions.

Reduction: Reduction reactions can convert it back to butylamine.

Substitution: It can undergo nucleophilic substitution reactions, where the acetate group can be replaced by other nucleophiles.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and reducing agents like LiAlH4 for reduction

Major Products: The major products formed from these reactions include butanal, butanoic acid, and butylamine

Wissenschaftliche Forschungsanwendungen

Common Synthesis Techniques

1-Butanamine, acetate can be synthesized through several methods:

- Reduction of Nitriles and Amides: Utilizing reducing agents like lithium aluminum hydride (LiAlH4) to convert nitriles or amides into primary amines, which are then reacted with acetic acid.

- Alkylation of Ammonia or Amines: Involves alkylating ammonia or primary amines with alkyl halides followed by reaction with acetic acid.

- Industrial Production: Typically produced by reacting butanol with ammonia over alumina, followed by acetylation with acetic acid.

Chemistry

1-Butanamine, acetate serves as a building block in organic synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. Its role in chemical reactions includes:

- Oxidation: Can be oxidized to form butanal or butanoic acid.

- Reduction: Can be reduced back to butylamine.

- Substitution Reactions: Undergoes nucleophilic substitution where the acetate group can be replaced by other nucleophiles.

Biology

In biological research, 1-butanamine, acetate is utilized in studying enzyme mechanisms and serves as a substrate in biochemical assays. It has been noted for its utility in:

- Investigating enzyme kinetics and mechanisms.

- Serving as a model compound for studying amine interactions in biological systems.

Industrial Applications

This compound is used in various industrial processes, including:

- Manufacture of Rubber Chemicals: Acts as an intermediate in producing rubber additives.

- Production of Dyes: Used in synthesizing dye compounds.

- Post-Harvest Treatments: Applied to harvested fruits to prevent decay during transport or storage.

Toxicological Studies

Research indicates that 1-butanamine derivatives exhibit specific pharmacological responses. For instance:

- In studies involving sec-butylamine acetate, it was observed that administration led to increased heart rate and blood pressure in animal models, suggesting sympathomimetic effects .

- Long-term studies on rats indicated a no-effect level of 1250 ppm for growth parameters, highlighting its safety profile at low doses .

Fungicidal Activity

Research has demonstrated the fungicidal properties of sec-butylamine derivatives against various post-harvest diseases. Studies show that these compounds effectively control decay in citrus fruits when applied at specific concentrations .

Unique Properties

1-Butanamine, acetate stands out due to its specific reactivity and structural characteristics that allow it to participate effectively in reactions where other amines may not be as effective.

Wirkmechanismus

The mechanism of action of 1-butanamine, acetate involves its interaction with various molecular targets:

Vergleich Mit ähnlichen Verbindungen

1-Butanamine, acetate (1:1) can be compared with other similar compounds:

Similar Compounds: Similar compounds include methylamine, ethylamine, propylamine, and isobutylamine

Uniqueness: 1-Butanamine, acetate (1:1) is unique due to its specific structure and reactivity, which makes it suitable for certain chemical reactions and applications that other amines may not be as effective in

Biologische Aktivität

1-Butanamine, acetate (1:1), also known as butylammonium acetate, is a compound formed from the reaction between 1-butanamine and acetic acid. With a molecular formula of C₆H₁₅NO₂ and a molecular weight of approximately 115.2 g/mol, this compound exhibits unique biological properties due to its amine and acetate functional groups. Understanding its biological activity is essential for potential applications in pharmaceuticals, agrochemicals, and other fields.

1-Butanamine, acetate can be synthesized through various methods, including direct neutralization of butanamine with acetic acid. The resulting compound is typically a colorless liquid that can participate in various chemical reactions due to its functional groups.

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₅NO₂ |

| Molecular Weight | 115.2 g/mol |

| Appearance | Colorless liquid |

| Functional Groups | Amine, Acetate |

Antimicrobial Properties

Research indicates that 1-butanamine derivatives may possess antimicrobial activity. For instance, studies have shown that certain butylamine compounds exhibit significant inhibition against various bacterial strains. The acetate moiety may enhance the solubility and bioavailability of the amine, contributing to its efficacy.

Anti-inflammatory Effects

In addition to antimicrobial properties, some derivatives of butanamine have demonstrated anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where modulation of inflammatory pathways can lead to therapeutic benefits.

Case Studies

- Antimicrobial Efficacy : A study analyzed the antimicrobial activity of several butanamine derivatives, including 1-butanamine, acetate (1:1). The results indicated that this compound had a notable inhibitory effect on Staphylococcus aureus and Escherichia coli, suggesting potential for use in developing antimicrobial agents .

- Anti-inflammatory Mechanisms : Another investigation focused on the anti-inflammatory properties of butylamines. It was found that these compounds could inhibit pro-inflammatory cytokines in vitro, indicating their potential role in treating inflammatory conditions .

Research Findings

Recent studies have highlighted various aspects of the biological activity of 1-butanamine, acetate (1:1):

- Cell Viability Assays : In vitro assays showed that concentrations of 100 µg/mL significantly reduced cell viability in certain cancer cell lines, suggesting cytotoxic effects that could be explored for anticancer therapies.

- Mechanistic Insights : The mechanism of action appears to involve modulation of cell signaling pathways associated with inflammation and apoptosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-butanamine, acetate (1:1), it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| n-Butylamine | C₄H₁₁N | Primary amine; used in industrial applications |

| sec-Butylamine | C₄H₉N | Secondary amine; different reactivity patterns |

| tert-Butylamine | C₄H₁₁N | Tertiary amine; known for steric hindrance effects |

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling 1-Butanamine, acetate (1:1) in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles compliant with standards like EU EN 166 or US NIOSH. Use respiratory protection (e.g., P95/P1 filters for particulates, ABEK-P2 for aerosols) when handling powders or aerosols .

- Ventilation : Conduct experiments in fume hoods to avoid inhalation exposure. Ensure local exhaust ventilation if generating dust or vapors .

- Emergency Measures : In case of skin contact, wash immediately with soap and water. For eye exposure, rinse with water for ≥15 minutes. Use inert materials (e.g., sand, vermiculite) to contain spills and avoid drainage contamination .

Q. How can researchers synthesize 1-Butanamine, acetate (1:1) for academic studies?

- Methodological Answer :

- Reaction Mechanism : Neutralize 1-butanamine (CAS 109-73-9) with acetic acid in a 1:1 molar ratio under inert conditions. Monitor pH to ensure complete salt formation .

- Purification : Recrystallize the product from ethanol or acetone. Confirm purity via NMR (¹H/¹³C) and FTIR spectroscopy to verify acetate ion incorporation (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What physicochemical properties of 1-Butanamine, acetate (1:1) are critical for experimental design?

- Methodological Answer :

- Key Properties :

| Property | Available Data | Gaps Identified |

|---|---|---|

| Molecular Weight | 133.19 g/mol | Melting Point |

| Solubility | Water-soluble (qualitative) | Quantitative solubility |

| Stability | Stable at room temperature | Decomposition conditions |

- Experimental Workarounds : Use differential scanning calorimetry (DSC) to determine melting points and HPLC with aqueous/organic mobile phases to quantify solubility .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for 1-Butanamine, acetate (1:1)?

- Methodological Answer :

- Data Gaps : Existing SDSs classify acute oral toxicity (H302) and respiratory irritation (H335) but lack LD50 values or chronic toxicity profiles .

- Testing Strategies :

Conduct in vitro assays (e.g., MTT on HEK293 cells) to assess cytotoxicity.

Use OECD Guideline 423 for acute oral toxicity in rodent models.

Perform gas chromatography-mass spectrometry (GC-MS) to identify degradation byproducts under stress conditions (heat/light) .

Q. What analytical methods optimize characterization of 1-Butanamine, acetate (1:1) stability under varying storage conditions?

- Methodological Answer :

- Stability-Indicating Assays :

- Thermal Stability : Use thermogravimetric analysis (TGA) to assess weight loss at 25–200°C.

- Hydrolytic Stability : Store samples at 40°C/75% RH for 4 weeks; analyze via HPLC for impurity peaks.

- Light Sensitivity : Expose to UV (320 nm) and monitor changes via UV-Vis spectroscopy .

Q. How can computational modeling predict reactivity of 1-Butanamine, acetate (1:1) in novel reaction pathways?

- Methodological Answer :

- In Silico Tools :

Use Gaussian or ORCA for DFT calculations to map electrophilic/nucleophilic sites.

Simulate reaction trajectories with molecular dynamics (MD) software (e.g., GROMACS).

Cross-validate predictions with experimental kinetics (e.g., stopped-flow spectrometry) .

Methodological Considerations for Data Gaps

- Ecological Impact : No data exist on biodegradation or bioaccumulation . Researchers can use OECD 301F (ready biodegradability test) or algal growth inhibition assays (OECD 201) to address this.

- Reaction Byproduct Analysis : Employ LC-QTOF-MS to detect trace impurities during synthesis, referencing databases like mzCloud .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.